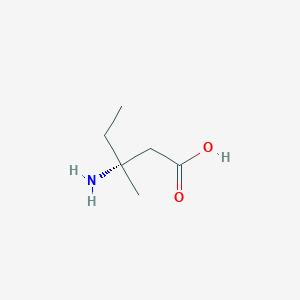
4,4,4-Trifluoro-2-methanesulfonyl-3-oxobutanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,4-Trifluoro-2-methanesulfonyl-3-oxobutanenitrile is an organic compound with the molecular formula C5H4F3NO3S and a molecular weight of 215.15 g/mol . This compound is characterized by the presence of trifluoromethyl, methanesulfonyl, and oxobutanenitrile functional groups, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4,4,4-Trifluoro-2-methanesulfonyl-3-oxobutanenitrile involves the reaction of trifluoroacetic anhydride with methanesulfonyl chloride in the presence of a base, followed by the addition of a nitrile compound . The reaction typically requires an inert atmosphere and low temperatures to prevent decomposition of the reactants.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters and minimizing human error .
Analyse Des Réactions Chimiques
Types of Reactions
4,4,4-Trifluoro-2-methanesulfonyl-3-oxobutanenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to amines or other reduced forms.
Substitution: The trifluoromethyl and methanesulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce amines. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives .
Applications De Recherche Scientifique
4,4,4-Trifluoro-2-methanesulfonyl-3-oxobutanenitrile has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 4,4,4-Trifluoro-2-methanesulfonyl-3-oxobutanenitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl and methanesulfonyl groups play a crucial role in its reactivity and binding affinity. The compound can inhibit enzymes or modulate biological pathways by forming stable complexes with target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4,4-Trifluoro-3-oxobutanenitrile: This compound shares the trifluoromethyl and oxobutanenitrile groups but lacks the methanesulfonyl group.
4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile: Similar in structure but with a methyl group instead of the methanesulfonyl group.
Uniqueness
4,4,4-Trifluoro-2-methanesulfonyl-3-oxobutanenitrile is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of complex molecules and enhances its utility in various scientific and industrial applications .
Propriétés
Formule moléculaire |
C5H4F3NO3S |
|---|---|
Poids moléculaire |
215.15 g/mol |
Nom IUPAC |
4,4,4-trifluoro-2-methylsulfonyl-3-oxobutanenitrile |
InChI |
InChI=1S/C5H4F3NO3S/c1-13(11,12)3(2-9)4(10)5(6,7)8/h3H,1H3 |
Clé InChI |
HXVGVXGVLCVOPJ-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C(C#N)C(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


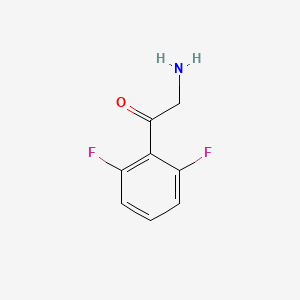
![N-[(1-Ethyl-1H-pyrazol-5-yl)methyl]aniline](/img/structure/B15273954.png)
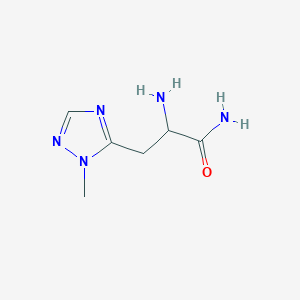
![4-Nitro-N-[2-(piperidin-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B15273974.png)
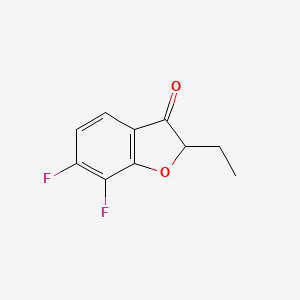
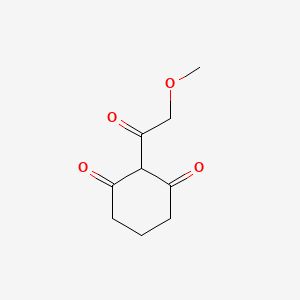
![2,2-Difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]aceticacid](/img/structure/B15273994.png)
![3-Methyl-N-[1-(pyridin-4-yl)ethyl]cyclopentan-1-amine](/img/structure/B15274008.png)
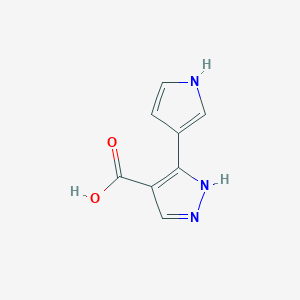
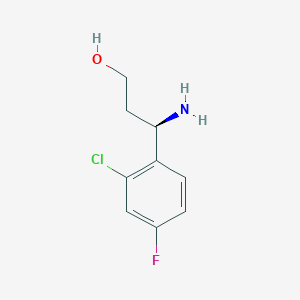
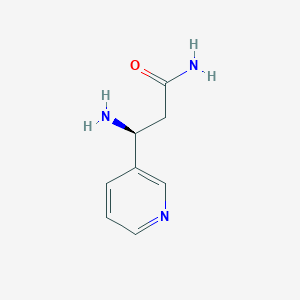
![1-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-3-[(2E)-1,3,3-trimethyl-2,3-dihydro-1H-indol-2-ylidene]propan-2-one](/img/structure/B15274043.png)
![5-Azaspiro[2.5]octane-4,7-dione](/img/structure/B15274049.png)
